molecular formula C23H24N2O B5771135 4-(AZEPANE-1-CARBONYL)-2-(2-METHYLPHENYL)QUINOLINE

4-(AZEPANE-1-CARBONYL)-2-(2-METHYLPHENYL)QUINOLINE

Cat. No.: B5771135
M. Wt: 344.4 g/mol
InChI Key: HWPJTFBCIMXVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(AZEPANE-1-CARBONYL)-2-(2-METHYLPHENYL)QUINOLINE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with an azepane-1-carbonyl group and a 2-methylphenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(AZEPANE-1-CARBONYL)-2-(2-METHYLPHENYL)QUINOLINE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Introduction of the Azepane-1-Carbonyl Group: This step may involve the reaction of the quinoline derivative with azepane-1-carbonyl chloride under basic conditions.

    Substitution with 2-Methylphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(AZEPANE-1-CARBONYL)-2-(2-METHYLPHENYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed to modify the quinoline core or the substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(AZEPANE-1-CARBONYL)-2-(2-METHYLPHENYL)QUINOLINE would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or nucleic acids. The azepane-1-carbonyl and 2-methylphenyl groups may enhance binding affinity and specificity to the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    2-Phenylquinoline: A derivative with a phenyl group at the 2-position.

    4-Carbonylquinoline: A derivative with a carbonyl group at the 4-position.

Uniqueness

4-(AZEPANE-1-CARBONYL)-2-(2-METHYLPHENYL)QUINOLINE is unique due to the presence of both the azepane-1-carbonyl and 2-methylphenyl groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives. These structural features may enhance its potential as a therapeutic agent or a chemical intermediate.

Properties

IUPAC Name

azepan-1-yl-[2-(2-methylphenyl)quinolin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-17-10-4-5-11-18(17)22-16-20(19-12-6-7-13-21(19)24-22)23(26)25-14-8-2-3-9-15-25/h4-7,10-13,16H,2-3,8-9,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPJTFBCIMXVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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